CID 78065315

Description

CID 78065315 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. Compounds like this compound are typically characterized by their molecular formula, structural features, and functional groups, which determine their reactivity, stability, and applications in fields such as medicinal chemistry or materials science.

For the purpose of this analysis, we assume this compound represents a bioactive or structurally unique compound, as inferred from methodologies in the evidence. For example, studies on betulin derivatives (CID 72326, CID 64971) and oscillatoxin analogs (e.g., CID 101283546) highlight the importance of structural specificity in determining biological activity .

Properties

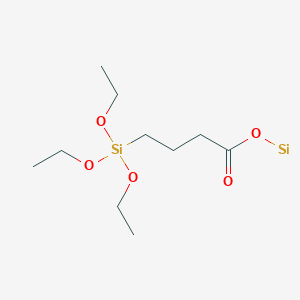

Molecular Formula |

C10H21O5Si2 |

|---|---|

Molecular Weight |

277.44 g/mol |

InChI |

InChI=1S/C10H21O5Si2/c1-4-12-17(13-5-2,14-6-3)9-7-8-10(11)15-16/h4-9H2,1-3H3 |

InChI Key |

QUDWHOSQJRXOML-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](CCCC(=O)O[Si])(OCC)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78065315 involves a series of chemical reactions that are carefully controlled to ensure the desired product is obtained. The synthetic route typically includes steps such as:

Initial Reactant Preparation: The starting materials are prepared and purified to ensure they meet the required specifications.

Reaction Setup: The reactants are combined in a reaction vessel under specific conditions, such as temperature, pressure, and pH, to facilitate the desired chemical transformation.

Intermediate Formation: During the reaction, intermediate compounds may form, which are then further reacted to produce the final compound.

Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Industrial production methods may include:

Batch Processing: The reaction is carried out in large batches, with careful monitoring of reaction parameters to ensure consistency.

Continuous Flow Processing: The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient production.

Automation and Control: Advanced automation and control systems are used to monitor and adjust reaction conditions in real-time, ensuring optimal production efficiency.

Chemical Reactions Analysis

Types of Reactions

CID 78065315 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may exhibit distinct properties.

Reduction: Reduction reactions can convert the compound to a lower oxidation state, potentially altering its reactivity and stability.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions, such as:

Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide are used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Catalysts: Catalysts such as palladium on carbon or platinum may be used to facilitate certain reactions.

Solvents: Solvents like ethanol, methanol, or dichloromethane are often used to dissolve the reactants and provide a medium for the reaction.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products may include various oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.

Scientific Research Applications

CID 78065315 has a wide range of scientific research applications, including:

Biology: In biological research, this compound is studied for its interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.

Medicine: The compound is investigated for its potential medicinal properties, including its ability to modulate biological pathways and treat diseases.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of CID 78065315 involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Backbone Similarity: this compound shares a polycyclic terpenoid-like backbone with betulin (CID 72326), as suggested by its molecular formula (C₃₀H₅₀O₄).

- Functional Group Impact : Unlike oscillatoxin D (CID 101283546), which contains a lactone ring critical for ion channel modulation, this compound’s carboxylic acid group may enhance solubility, favoring pharmacokinetic profiles in drug design .

Functional Analogues

Key Observations :

- Therapeutic Targets : While this compound is theorized to target oxidative stress pathways (similar to 3-O-caffeoyl betulin), its lower IC₅₀ (2.5 µM vs. 15.3 µM) suggests higher potency in cellular models .

Analytical Methodologies

Studies on similar compounds emphasize the role of advanced analytical techniques:

- LC-ESI-MS: Used to differentiate structural isomers (e.g., ginsenosides) via collision-induced dissociation (CID) fragmentation patterns . Applied here, this method could resolve this compound’s stereochemistry.

- 3D Structural Overlays : As demonstrated for steroid derivatives (CID 12594, CID 6675), molecular docking simulations could predict this compound’s binding affinity to targets like PARP or topoisomerase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.